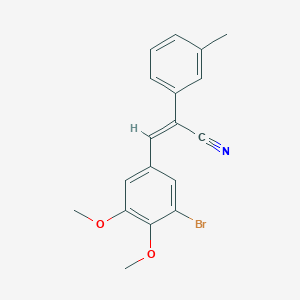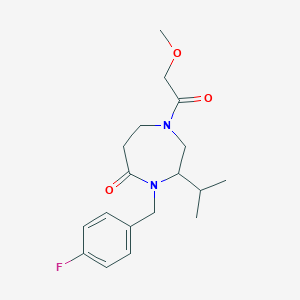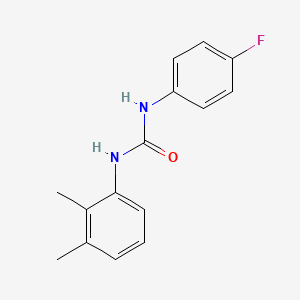
N-(4-cyanophenyl)-3-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-3-isopropoxybenzamide, commonly known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential in treating cancer and other diseases. It was initially developed as a histone deacetylase (HDAC) inhibitor, but its mechanism of action is not limited to this pathway.
Mecanismo De Acción
CI-994 inhibits N-(4-cyanophenyl)-3-isopropoxybenzamide enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to changes in gene expression and can result in cell cycle arrest, apoptosis, and differentiation. However, CI-994 has also been shown to have other targets, including tubulin and heat shock protein 90 (HSP90), which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
CI-994 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been shown to sensitize cancer cells to other treatments such as radiation and chemotherapy. In addition, CI-994 has been shown to have anti-inflammatory effects and may have potential in treating other diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CI-994 is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic to normal cells at high concentrations, which may limit its clinical use. In addition, its specificity for N-(4-cyanophenyl)-3-isopropoxybenzamide enzymes is not well understood, which may limit its effectiveness as a therapeutic.
Direcciones Futuras
Future research on CI-994 could focus on improving its specificity for N-(4-cyanophenyl)-3-isopropoxybenzamide enzymes, as well as identifying other targets that may contribute to its anti-cancer effects. In addition, studies could investigate the potential of CI-994 in combination with other treatments, such as immunotherapy or targeted therapies. Finally, further research could explore the potential of CI-994 in treating other diseases beyond cancer.
Métodos De Síntesis
CI-994 can be synthesized through a multi-step process involving the reaction of 3-isopropoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-cyanophenylamine. The final product is obtained by reacting the resulting amide with isopropylamine. The purity of the compound can be increased through recrystallization and chromatography.
Aplicaciones Científicas De Investigación
CI-994 has been studied extensively for its potential in treating cancer, particularly hematological malignancies such as leukemia and lymphoma. It has also shown promise in treating solid tumors such as breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(2)21-16-5-3-4-14(10-16)17(20)19-15-8-6-13(11-18)7-9-15/h3-10,12H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWZCSWWWHRFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5457974.png)

![N-(1-methyl-3-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-3-oxopropyl)acetamide](/img/structure/B5457994.png)
![3-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5458000.png)
![2-[(4-tert-butylphenyl)(2-phenylvinyl)amino]-1-hydroxyanthra-9,10-quinone](/img/structure/B5458008.png)


![1-(4-chlorobenzyl)-4-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5458020.png)
![2-[2-(2-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5458036.png)
![ethyl 2-[4-(diethylamino)-2-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5458051.png)
![(4R)-N-methyl-4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5458053.png)
![2-{4-[(benzylamino)methyl]-2-bromo-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5458062.png)
![4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]benzoic acid](/img/structure/B5458063.png)
![4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B5458066.png)